5-Isothiocyanato-3-methylisoquinoline
Description
5-Isothiocyanato-3-methylisoquinoline is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and an isothiocyanato (-N=C=S) functional group at position 3. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the isothiocyanato group, which enables bioconjugation and covalent binding to biomolecules.
Properties
CAS No. |
70917-88-3 |
|---|---|
Molecular Formula |
C11H8N2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
5-isothiocyanato-3-methylisoquinoline |
InChI |
InChI=1S/C11H8N2S/c1-8-5-10-9(6-12-8)3-2-4-11(10)13-7-14/h2-6H,1H3 |
InChI Key |
ATSCEYAYNPGBMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N=C=S)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-Isothiocyanato-3-methylisoquinoline with two structurally related compounds: 3-Methylisothiazolo[5,4-b]quinoline and 5-Chloroisoquinoline.
Key Observations:
Backbone Differences: The target compound and 5-Chloroisoquinoline share an isoquinoline core, whereas 3-Methylisothiazolo[5,4-b]quinoline contains a fused isothiazole ring, altering electronic properties and solubility . The isothiocyanato group (-N=C=S) in the target compound is more electrophilic than the chloro (-Cl) group in 5-Chloroisoquinoline, enabling nucleophilic addition reactions .
The isothiocyanato group’s reactivity contrasts with the inertness of the chloro group, making the former preferable for covalent drug design .
Physicochemical Properties (Inferred)
| Property | This compound | 3-Methylisothiazolo[5,4-b]quinoline | 5-Chloroisoquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | ~216.3 | 216.3 | 163.6 |
| Melting Point | Not reported | Not reported | ~100–105°C (est.) |
| Solubility | Low in water; soluble in DMSO | Low in polar solvents | Moderate in DCM |
Note: Data inferred from structural analogs; experimental validation required.
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